1,3-Diaminopentan-2-one
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Overview
Description
1,3-Diaminopentan-2-one is an organic compound with the molecular formula C5H12N2O It is a derivative of pentane, featuring two amino groups and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diaminopentan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-vinyl-1-pyrazoline with appropriate reagents to yield the desired product . Another method includes the use of 1,3-diaminopentane as a starting material, which undergoes specific reactions to introduce the ketone group at the second position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, selective oxidation, and other techniques to achieve the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminopentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Amino groups can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
1,3-Diaminopentan-2-one has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-diaminopentan-2-one involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with various biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3-Diaminopentane: Similar in structure but lacks the ketone group
Properties
Molecular Formula |
C5H12N2O |
---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
1,3-diaminopentan-2-one |
InChI |
InChI=1S/C5H12N2O/c1-2-4(7)5(8)3-6/h4H,2-3,6-7H2,1H3 |
InChI Key |
JHLAGEYNLIRNOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)CN)N |
Origin of Product |
United States |
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